molecular formula C12H16NOP B14337586 1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one CAS No. 105242-43-1

1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one

Cat. No.: B14337586
CAS No.: 105242-43-1
M. Wt: 221.23 g/mol
InChI Key: SGNUWQBPILLXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one is a compound that belongs to the class of phosphindoles Phosphindoles are heterocyclic compounds containing a phosphorus atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one typically involves the reaction of dimethylamine with a suitable precursor containing the phosphindole structure. One common method involves the use of dimethylamine and a phosphindole precursor under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopyridine (DMAP): A commonly used catalyst in organic synthesis.

    Dimethylaminonaphthalene: Known for its unique electronic properties and applications in materials science.

Uniqueness

1-(Dimethylamino)-3,5-dimethyl-1H-1lambda~5~-phosphindol-1-one is unique due to its phosphindole structure, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

105242-43-1

Molecular Formula

C12H16NOP

Molecular Weight

221.23 g/mol

IUPAC Name

N,N,3,5-tetramethyl-1-oxophosphindol-1-amine

InChI

InChI=1S/C12H16NOP/c1-9-5-6-12-11(7-9)10(2)8-15(12,14)13(3)4/h5-8H,1-4H3

InChI Key

SGNUWQBPILLXRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)P(=O)(C=C2C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.